molecular formula C10H7N5S B13871917 3-(1,6-Naphthyridin-5-yl)-1,2,4-thiadiazol-5-amine

3-(1,6-Naphthyridin-5-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13871917
M. Wt: 229.26 g/mol
InChI Key: BKHUSISJDQFSKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,6-Naphthyridin-5-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound features a unique structure combining a naphthyridine ring with a thiadiazole ring, which imparts distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,6-Naphthyridin-5-yl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,6-naphthyridine derivatives with thiadiazole precursors in the presence of catalysts and under controlled temperature and pressure conditions . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like piperidine or triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Mechanism of Action

The mechanism of action of 3-(1,6-Naphthyridin-5-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation . The compound’s antimicrobial properties may result from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,6-Naphthyridin-5-yl)-1,2,4-thiadiazol-5-amine stands out due to its unique combination of the naphthyridine and thiadiazole rings, which imparts distinct chemical and biological properties. This dual-ring system allows for a broader range of interactions with biological targets and enhances its potential as a therapeutic agent .

Properties

Molecular Formula

C10H7N5S

Molecular Weight

229.26 g/mol

IUPAC Name

3-(1,6-naphthyridin-5-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C10H7N5S/c11-10-14-9(15-16-10)8-6-2-1-4-12-7(6)3-5-13-8/h1-5H,(H2,11,14,15)

InChI Key

BKHUSISJDQFSKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C3=NSC(=N3)N)N=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.